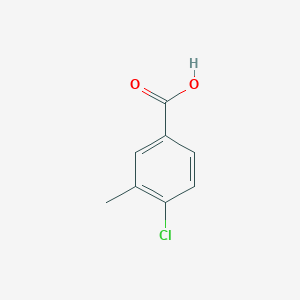

4-クロロ-3-メチル安息香酸

概要

説明

4-Chloro-3-methylbenzoic acid is a chlorinated benzoic acid derivative with the molecular formula C8H7ClO2 and a molecular weight of 170.59 g/mol . It appears as a white to light yellow crystalline powder . This compound is used as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes .

科学的研究の応用

4-Chloro-3-methylbenzoic acid is used in various scientific research applications :

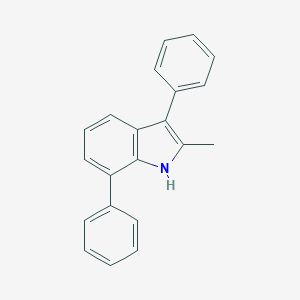

Chemistry: As a reactant in the synthesis of tipifarnib analogs, which are potential cancer drugs.

Biology: Used in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in developing treatments for diseases such as Chagas disease.

Industry: Utilized in the production of dyes and agrochemicals.

作用機序

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-3-methylbenzoic acid . For example, factors such as pH and temperature can affect the compound’s stability and its interaction with targets. Additionally, the presence of other substances (e.g., drugs, food components) can influence its absorption and metabolism.

Safety and Hazards

準備方法

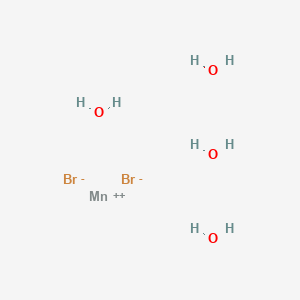

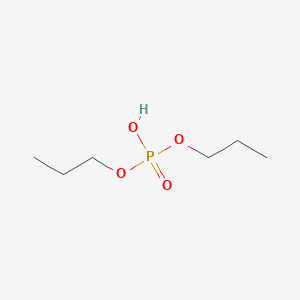

Synthetic Routes and Reaction Conditions: 4-Chloro-3-methylbenzoic acid can be synthesized through a multi-step reaction process. One common method involves the following steps :

Chlorination: 4-Chloro-m-xylene is chlorinated using tetrachloromethane and dibenzoyl peroxide.

Bromination: The intermediate product is then brominated with N-bromo-succinimide.

Oxidation: The final step involves oxidation using potassium permanganate in aqueous acetone.

Industrial Production Methods: Industrial production of 4-Chloro-3-methylbenzoic acid typically involves similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for yield and purity .

化学反応の分析

Types of Reactions: 4-Chloro-3-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The benzylic hydrogens of alkyl substituents on the benzene ring are activated toward free radical attack.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous acetone.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine gas with iron(III) chloride as a catalyst for chlorination.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various chlorinated and methylated benzoic acids.

類似化合物との比較

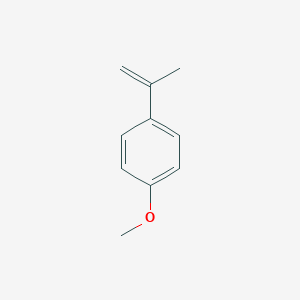

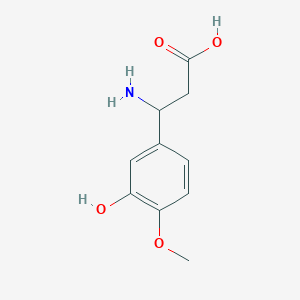

4-Chloro-2-methylbenzoic acid: Similar structure but with the chlorine and methyl groups in different positions.

3-Chloromethylbenzoic acid: A meta-substituted benzoic acid derivative.

4-Chloro-3-methoxybenzoic acid: Contains a methoxy group instead of a methyl group.

Uniqueness: 4-Chloro-3-methylbenzoic acid is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both chlorine and methyl groups on the benzene ring provides distinct chemical properties that are valuable in various synthetic and research contexts.

特性

IUPAC Name |

4-chloro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUKIIWRMSYKML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20300473 | |

| Record name | 4-Chloro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7697-29-2 | |

| Record name | 4-Chloro-3-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7697-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-m-toluic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007697292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-methylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-m-toluic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVZ2R7F8LT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B154665.png)